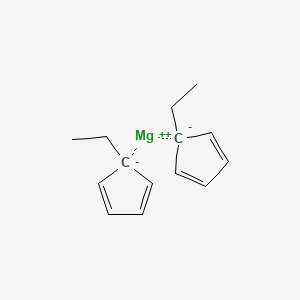
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of two ethylcyclopentadienyl ligands bonded to a central magnesium atom. It is commonly used in various chemical applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium can be synthesized through the reaction of ethylcyclopentadiene with magnesium in the presence of a suitable solvent . The reaction typically involves the following steps:
- Dissolution of magnesium in anhydrous tetrahydrofuran (THF).
- Addition of ethylcyclopentadiene to the magnesium solution.
- Stirring the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Isolation of the product by filtration and removal of the solvent under reduced pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The ethylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, and other electrophiles. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield magnesium oxide, while substitution reactions can produce various organometallic compounds .
Scientific Research Applications
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in clinical settings.
Mechanism of Action
The mechanism of action of bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium involves its ability to donate electrons and form coordination complexes with other molecules. The ethylcyclopentadienyl ligands stabilize the magnesium center, allowing it to participate in various chemical reactions. The compound’s reactivity is influenced by the electronic and steric properties of the ligands .
Comparison with Similar Compounds
Similar Compounds
- Bis(isopropylcyclopentadienyl)magnesium
- Magnesium bis(1,4-di-t-butyl-1,4-diazabutadiene)
- Magnesium bromide ethyl etherate
- Magnesium oxide
Uniqueness
Bis(1-ethylcyclopenta-2,4-dien-1-yl)magnesium is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This makes it particularly useful in certain catalytic and synthetic applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H18Mg |
|---|---|
Molecular Weight |
210.60 g/mol |
IUPAC Name |
magnesium;5-ethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C7H9.Mg/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2 |
InChI Key |
BCORMQMNAKCFOT-UHFFFAOYSA-N |
Canonical SMILES |
CC[C-]1C=CC=C1.CC[C-]1C=CC=C1.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


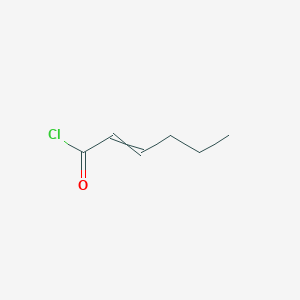
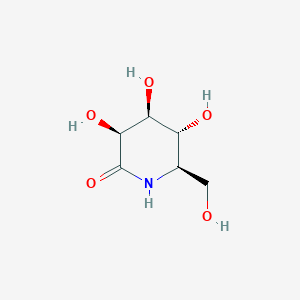
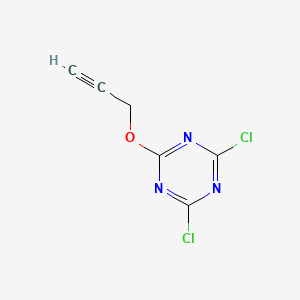
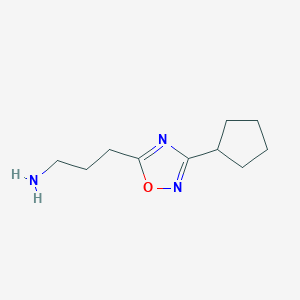
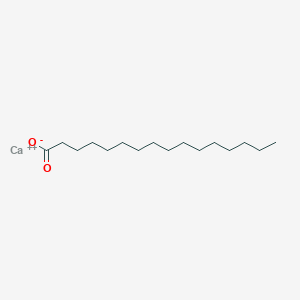
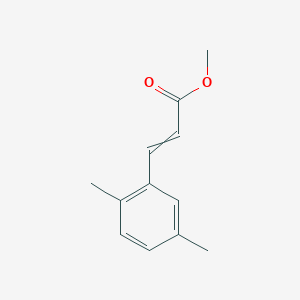
![2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11726174.png)
![2-[(2,3-Dichlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11726177.png)
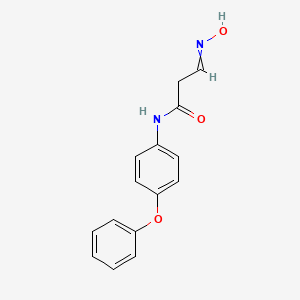

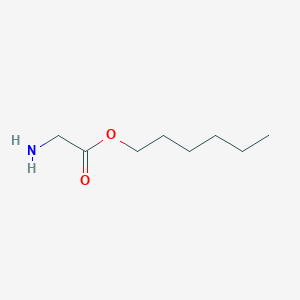
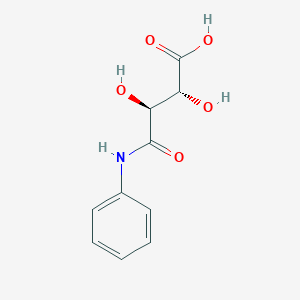
![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide](/img/structure/B11726208.png)
